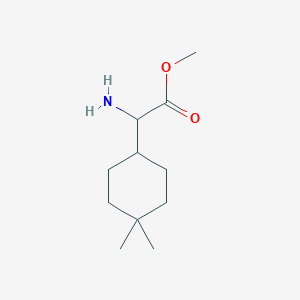

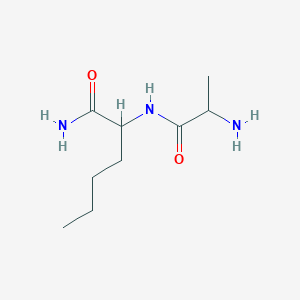

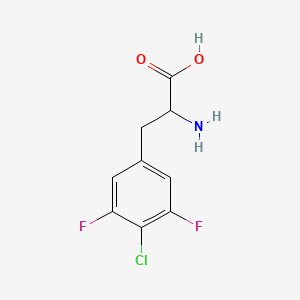

![molecular formula C13H12ClN3O3 B1407484 ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate CAS No. 1638612-68-6](/img/structure/B1407484.png)

ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate

Overview

Description

The compound “ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a 4-chlorophenyl group and an ethyl ester group. These functional groups could potentially give this compound various chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring, the 4-chlorophenyl group, and the ethyl ester group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The 1,2,4-triazole ring might undergo reactions typical of heterocyclic compounds, while the 4-chlorophenyl group and the ethyl ester group might undergo reactions typical of aromatic compounds and esters, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its reactivity would be influenced by the presence of the 1,2,4-triazole ring, the 4-chlorophenyl group, and the ethyl ester group .Scientific Research Applications

Synthesis and Biological Activity

- Microwave-Promoted Synthesis : A study by Özil et al. (2015) describes the microwave-assisted synthesis of 1,2,4-triazole derivatives, starting from compounds including ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate. This process explored the antimicrobial, anti-lipase, and antiurease activities of the synthesized compounds (Özil, Bodur, Ülker, & Kahveci, 2015).

Synthesis of Novel Derivatives

- One-Step Recyclization Method : Matiychuk et al. (2011) reported a new method for synthesizing ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates. This environmentally friendly and simple process involved reacting ethyl chloro(2-arylhydrazinylidene)ethanoates with thiazolidine-2,4-dione (Matiychuk, Potopnyk, Luboradzki, & Obushak, 2011).

Antifungal Activity

- Novel Thioether Derivatives : A study conducted by Min et al. (2015) focused on the synthesis of novel thioether derivatives containing 1,2,4-triazole moiety, originating from 4-chlorophenol and ethyl 2-chloroacetate. These compounds demonstrated moderate antifungal activity (Min, Shi, Wu, Zhaohui, Liu, Li, & Zhang, 2015).

Corrosion Inhibition

- Inhibition on Aluminum Alloy : Raviprabha and Bhat (2021) researched the corrosion inhibition effect of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate on AA6061 Aluminum alloy in hydrochloric acid. The study showed increased inhibition efficiency with higher concentrations and temperatures, suggesting chemisorption on the alloy surface (Raviprabha & Bhat, 2021).

Pharmaceutical Applications

- Triazole Derivatives Synthesis : In 1981, Shelton reported on new triazole derivatives, including compounds related to this compound, showing potential in treating conditions like epilepsy and agitation (Shelton, 1981).

Mechanism of Action

Target of action

Compounds like “ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate” often target enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and its functional groups .

Mode of action

Once the compound binds to its target, it can either inhibit or activate the function of the target, leading to changes in cellular processes .

Biochemical pathways

The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could alter the pathway’s activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed, distributed, metabolized, and excreted from the body .

Result of action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Future Directions

properties

IUPAC Name |

ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c1-2-20-13(19)12-15-8-17(16-12)7-11(18)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVZCLONOZHJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=N1)CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601128481 | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1-[2-(4-chlorophenyl)-2-oxoethyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601128481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1638612-68-6 | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1-[2-(4-chlorophenyl)-2-oxoethyl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1-[2-(4-chlorophenyl)-2-oxoethyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601128481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

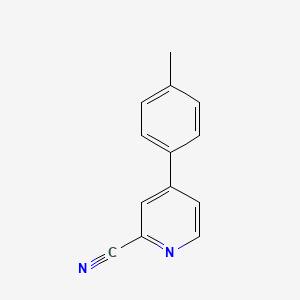

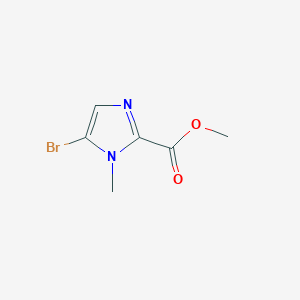

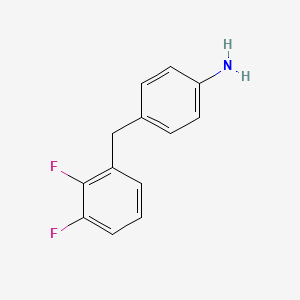

![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1407406.png)

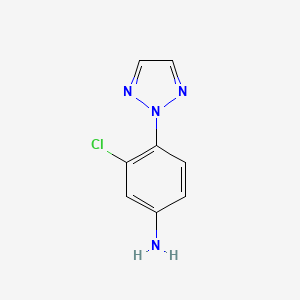

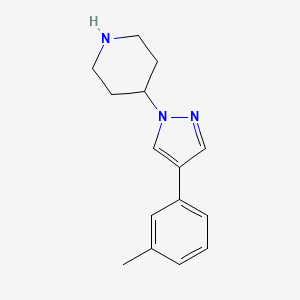

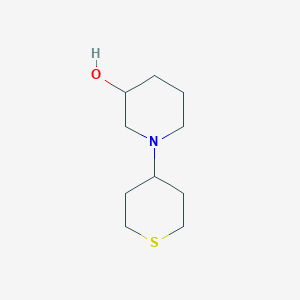

![[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid](/img/structure/B1407409.png)

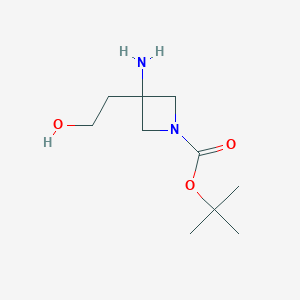

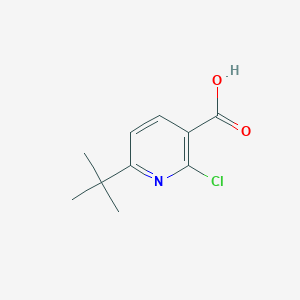

![2-Chlorobenzo[d]thiazol-5-ol](/img/structure/B1407421.png)